Carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
CAS No.: 82560-75-6
Cat. No.: VC17036066
Molecular Formula: C23H35N3O3S
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82560-75-6 |
|---|---|
| Molecular Formula | C23H35N3O3S |
| Molecular Weight | 433.6 g/mol |
| IUPAC Name | (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(octyl)amino]sulfanyl-N-methylcarbamate |
| Standard InChI | InChI=1S/C23H35N3O3S/c1-5-6-7-8-9-10-16-26(17-12-15-24)30-25(4)22(27)28-20-14-11-13-19-18-23(2,3)29-21(19)20/h11,13-14H,5-10,12,16-18H2,1-4H3 |
| Standard InChI Key | UREKGTUQRWYBDB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Introduction
Chemical Identity and Structural Characteristics
The compound carbamic acid, (((2-cyanoethyl)octylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a carbamate ester characterized by a benzofuran backbone and a complex substituent chain. Its molecular structure can be dissected as follows:
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Core structure: A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group, which provides aromaticity and steric bulk.
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Substituent: A (((2-cyanoethyl)octylamino)thio)methyl group attached to the carbamic acid nitrogen. This substituent includes:
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A thioether linkage (-S-), which enhances chemical stability and potential reactivity.
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An octylamino group (C₈H₁₇NH-), contributing hydrophobic character.
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A 2-cyanoethyl moiety (-CH₂CH₂CN), introducing polar and electron-withdrawing properties.
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Molecular Formula and Weight
Based on structural analysis, the molecular formula is hypothesized as C₂₃H₃₄N₃O₂S, yielding a molecular weight of 425.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₄N₃O₂S |
| Molecular Weight | 425.6 g/mol |
| IUPAC Name | As above |
| Key Functional Groups | Carbamate, thioether, cyano, benzofuran |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely involves multi-step reactions:
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Formation of the benzofuran core:
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Introduction of the thioether substituent:
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Reaction of the benzofuranol with chloromethyl thioether derivatives in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.
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Attachment of the octylamino-cyanoethyl group:
Industrial-Scale Considerations
Industrial production would require optimization of:
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Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.
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Catalysts: Phase-transfer catalysts for efficient alkylation steps.
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Purification: Column chromatography or recrystallization to isolate the pure product .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the octyl chain and benzofuran core.
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Soluble in organic solvents (e.g., DCM, ethanol).
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Poor aqueous solubility (<0.1 mg/mL at 25°C).
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Stability:
Spectroscopic Data
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IR Spectroscopy:
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Peaks at ~2250 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (carbamate C=O), and 1250 cm⁻¹ (C-O-C of benzofuran).
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NMR (¹H):
Biological Activity and Applications
Hypothesized Mechanisms of Action
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Enzyme Inhibition: The carbamate group may act as a transition-state analog, inhibiting hydrolases (e.g., acetylcholinesterase) .
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Membrane Interaction: The lipophilic octyl chain could facilitate integration into lipid bilayers, altering membrane permeability .
Future Research Directions
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